molecular formula C22H20N2O2S B2925748 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 946220-80-0

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2925748
CAS No.: 946220-80-0
M. Wt: 376.47
InChI Key: ILBRODZTNLIRRV-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound with the molecular formula C22H20N2O2S and a molecular weight of 376.5 g/mol . Its structure integrates a 1,2,3,4-tetrahydroquinolin-2-one core, a benzyl group, and a thiophen-2-yl acetamide moiety, making it a molecule of significant interest in medicinal chemistry and drug discovery research. While the specific biological profile and mechanism of action for this exact compound are areas of active investigation, its scaffold is highly relevant. Compounds featuring similar N-benzyl tetrahydroisoquinolinone and tetrahydroquinolinone structures are frequently explored in pharmaceutical research . Furthermore, heterocyclic compounds containing thiophene rings are often investigated for their diverse biological activities . Research on analogous structures suggests potential for interacting with various enzyme targets, such as tyrosine kinases, which are critical in cellular signaling pathways . This compound is provided as a high-quality chemical tool to support your innovative research programs. It is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c25-21(14-19-7-4-12-27-19)23-18-9-10-20-17(13-18)8-11-22(26)24(20)15-16-5-2-1-3-6-16/h1-7,9-10,12-13H,8,11,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBRODZTNLIRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)CC3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of a catalyst. The reaction conditions often require a solvent-free environment and eco-friendly catalysts like lactic acid to promote green chemistry.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications include its use as a potential therapeutic agent due to its interaction with various biological targets.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting diseases such as cancer and bacterial infections. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and polymers. Its unique chemical properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Modifications: Tetrahydroquinolinone Derivatives

Compounds sharing the tetrahydroquinolinone core but differing in N1 substituents and acetamide-linked groups are summarized in Table 1.

Table 1. Structural and Physicochemical Comparison of Tetrahydroquinolinone Derivatives

Compound Name / ID N1 Substituent Acetamide-Linked Group Molecular Weight (g/mol) logP Key Features
Target Compound Benzyl 2-(Thiophen-2-yl)acetamide 404.44 4.68 Achiral, high lipophilicity
N-(1-(2-(Piperidin-1-yl)ethyl)-2-oxo-... (28) 2-(Piperidin-1-yl)ethyl Thiophene-2-carboximidamide ~465* N/A Charged (dihydrochloride salt), chiral
(±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-... (30) 2-(1-Methylpyrrolidinyl)ethyl Thiophene-2-carboximidamide 369.2 (free base) N/A Enantiomers resolved via SFC
2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide H (unsubstituted) Chloroacetamide 253.0 N/A Reactive chloro group for further derivatization

*Estimated based on molecular formula.

Key Observations:

  • N1 Substituent Impact : The benzyl group in the target compound enhances lipophilicity (logP = 4.68) compared to amine-containing analogs (e.g., compound 28 ), which may form charged species (e.g., dihydrochloride salts) with higher solubility .
  • Stereochemistry : Unlike the racemic compound 30 , which requires chiral separation (SFC with ee >99.8%), the target compound’s achirality simplifies synthetic workflows .

Thiophene-Containing Acetamides

Compounds with thiophene-linked acetamide groups but divergent cores are compared below:

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ():

  • Core Structure: Cyanothiophene instead of tetrahydroquinolinone.
  • Properties: Crystallizes in monoclinic P2₁/c (Z = 4), with a planar thiophene-acetamide arrangement favoring solid-state packing .
  • Biological Relevance: While the target compound’s tetrahydroquinolinone core may enhance binding to kinase or protease targets, the cyanothiophene analog’s electron-withdrawing cyano group could alter electronic interactions .

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives ():

  • Core Structure: Quinoxaline instead of tetrahydroquinolinone.
  • Synthesis : Prepared via alkylation of thiopyrimidines, differing from the target compound’s N-acylation route .

Sulfonamide vs. Acetamide Functionality

N-(1-Benzyl-2-oxo-...)-2-bromobenzenesulfonamide ():

  • Functional Group : Sulfonamide replaces acetamide.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a tetrahydroquinoline core with a benzyl substituent and a thiophene ring, which contribute to its diverse biological activities. The structural formula can be represented as follows:

Property Value
Molecular FormulaC19H18N2O2S
Molecular Weight334.42 g/mol
LogP3.45
Polar Surface Area60.12 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it can compete with adenosine triphosphate (ATP) for binding to kinases, disrupting cellular signaling pathways relevant to cancer progression.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
  • Antimicrobial Effects : Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further exploration in treating infectious diseases.

Anticancer Properties

The compound has shown promise in preclinical models for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through modulation of apoptosis-related proteins .

Antimicrobial Activity

In antimicrobial assays, this compound exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds within the tetrahydroquinoline class:

  • Study on Antitumor Activity : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their anticancer properties against human tumor cell lines (e.g., HepG2). Compounds with similar structural motifs demonstrated IC50 values in the micromolar range, indicating potent anticancer activity .
  • Structure-Activity Relationship (SAR) : Research has established a correlation between the presence of specific functional groups (like thiophene) and enhanced biological activity. Modifications in the benzyl group were found to significantly affect the potency of the compound against cancer cells .

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